Cas no 53590-49-1 (5-Chloro-1H-indole-2-carbaldehyde)
5-Chloro-1H-indole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-1H-indole-2-carbaldehyde
- 1H-Indole-2-carboxaldehyde, 5-chloro-
- 5-Chlor-2-indolcarbaldehyd
- 5-Chlorindol-2-carboxaldehyd
- 5-Chloro-1H-indole-2-carbonyl
- 5-CHLORO-2-INDOLECARBOXALDEHYDE
- 5-CHLORO-INDOLE-2-CARBALDEHYDE
- 5-Chloroindole-2-carboxaldehyde
- 5-CHLORO-1H-INDOLE-2-CARBOXALDEHYDE
- 5-Chloroindole-2-carbaldehyde
- ZFWBIHAXMSSQOO-UHFFFAOYSA-N
- FCH854121
- MB04243
- RP24083
- AM804014
- BB0220029
- AX8026236
- ST2418703
- BB 0220029
- SCHEMBL286735
- AKOS003658198
- SY062960
- MFCD06800428
- CS-W006795
- 5-Chloro-1H-indole-2-carbaldehyde, AldrichCPR
- J-517249
- FT-0677452
- EN300-268711
- DTXSID80480301
- 53590-49-1
- AS-39514
- Z1198170786
- DB-071709
-
- MDL: MFCD06800428
- Inchi: 1S/C9H6ClNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H
- InChI Key: ZFWBIHAXMSSQOO-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C=C(C=O)N2
Computed Properties
- Exact Mass: 179.01400
- Monoisotopic Mass: 179.0137915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 2.5
- Topological Polar Surface Area: 32.9
Experimental Properties
- Density: 1.431
- Boiling Point: 373.4°C at 760 mmHg
- Flash Point: 179.623 °C
- PSA: 32.86000
- LogP: 2.63380
5-Chloro-1H-indole-2-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazard Category Code: 36-20/21/22
- Safety Instruction: 26-36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
5-Chloro-1H-indole-2-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-1H-indole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 016207-500mg |
5-Chloro-1H-indole-2-carbaldehyde |
53590-49-1 | 500mg |
$184.00 | 2023-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CQ861-100mg |
5-Chloro-1H-indole-2-carbaldehyde |
53590-49-1 | 97% | 100mg |
453CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CQ861-1g |
5-Chloro-1H-indole-2-carbaldehyde |
53590-49-1 | 97% | 1g |
1583.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CQ861-250mg |
5-Chloro-1H-indole-2-carbaldehyde |
53590-49-1 | 97% | 250mg |
815CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C892398-5g |
5-Chloro-1H-indole-2-carbaldehyde |
53590-49-1 | 97% | 5g |
3,959.10 | 2021-05-17 | |
| Fluorochem | 220424-250mg |
5-Chloro-1H-indole-2-carbaldehyde |
53590-49-1 | 95% | 250mg |
£75.00 | 2022-03-01 | |
| Fluorochem | 220424-1g |
5-Chloro-1H-indole-2-carbaldehyde |
53590-49-1 | 95% | 1g |
£217.00 | 2022-03-01 | |
| Fluorochem | 220424-5g |
5-Chloro-1H-indole-2-carbaldehyde |
53590-49-1 | 95% | 5g |
£971.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CQ861-50mg |
5-Chloro-1H-indole-2-carbaldehyde |
53590-49-1 | 97% | 50mg |
215.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CQ861-200mg |
5-Chloro-1H-indole-2-carbaldehyde |
53590-49-1 | 97% | 200mg |
521.0CNY | 2021-08-04 |
5-Chloro-1H-indole-2-carbaldehyde Suppliers
5-Chloro-1H-indole-2-carbaldehyde Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 5-Chloro-1H-indole-2-carbaldehyde
5-Chloro-1H-indole-2-carbaldehyde (CAS No. 53590-49-1): An Overview of Its Synthesis, Applications, and Recent Research Advances
5-Chloro-1H-indole-2-carbaldehyde (CAS No. 53590-49-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound, characterized by its unique chloroindole core and aldehyde functionality, has been extensively studied for its potential applications in the development of novel pharmaceuticals and as a key intermediate in the synthesis of various bioactive molecules.
The chemical structure of 5-Chloro-1H-indole-2-carbaldehyde consists of a substituted indole ring with a chlorine atom at the 5-position and an aldehyde group at the 2-position. This specific arrangement of functional groups imparts unique reactivity and biological properties to the molecule, making it an attractive target for synthetic chemists and medicinal chemists alike.
In recent years, significant advancements have been made in the synthesis of 5-Chloro-1H-indole-2-carbaldehyde. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have proven to be highly efficient and selective. For instance, a study published in the Journal of Organic Chemistry in 2022 reported a novel method for the preparation of this compound using a palladium-catalyzed arylation reaction followed by oxidative cleavage. This method not only improved the yield but also minimized side reactions, making it a more environmentally friendly and cost-effective process.
The biological activities of 5-Chloro-1H-indole-2-carbaldehyde have also been extensively investigated. Research has shown that this compound exhibits potent anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. A study published in the Bioorganic & Medicinal Chemistry Letters in 2021 demonstrated that 5-Chloro-1H-indole-2-carbaldehyde effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.
Beyond its anti-inflammatory properties, 5-Chloro-1H-indole-2-carbaldehyde has also shown promise as a lead compound for the development of anticancer agents. Several studies have reported that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase cascades. A recent publication in the Cancer Letters highlighted the potential of 5-Chloro-1H-indole-2-carbaldehyde-derived compounds as selective inhibitors of cancer cell proliferation without significant toxicity to normal cells.
In addition to its direct biological activities, 5-Chloro-1H-indole-2-carbaldehyde serves as a valuable building block for the synthesis of more complex molecules with diverse biological functions. For example, it has been used as a starting material for the preparation of indole alkaloids, which are known for their wide range of pharmacological activities, including antiviral, antifungal, and neuroprotective effects. A study published in the Tetrahedron Letters in 2023 described a one-pot multicomponent reaction involving 5-Chloro-1H-indole-2-carbaldehyde, which yielded a series of novel indole derivatives with enhanced biological activities.
The versatility of 5-Chloro-1H-indole-2-carbaldehyde extends beyond medicinal chemistry into other areas such as materials science and chemical biology. Recent research has explored its use as a ligand for metal complexes with potential applications in catalysis and sensing. A study published in the Inorganic Chemistry Frontiers in 2023 reported the synthesis of palladium complexes containing 5-Chloro-1H-indole-2-carbaldehyde-derived ligands, which exhibited high catalytic activity in C-C coupling reactions.
In conclusion, 5-Chloro-1H-indole-2-carbaldehyde (CAS No. 53590-49-1) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an important molecule for both fundamental research and practical applications. Ongoing studies continue to uncover new insights into its properties and functionalities, further solidifying its importance in the fields of medicinal chemistry, organic synthesis, and materials science.
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